molecular formula C9H6N2O3 B3242379 4-Nitro-2-phenyloxazole CAS No. 151293-09-3

4-Nitro-2-phenyloxazole

Cat. No.: B3242379
CAS No.: 151293-09-3
M. Wt: 190.16 g/mol
InChI Key: BLLCMHXXPYOXIH-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of 4-Nitro-2-phenyloxazole primarily involves its electrophilic properties. The compound can undergo electrophilic substitution reactions, where the nitro group is replaced by other functional groups. This process is facilitated by the presence of the nitrogen atom in the oxazole ring, which stabilizes the intermediate formed during the reaction . Additionally, the compound can participate in cycloaddition reactions, where it acts as an electrophilic dienophile, forming new carbon-carbon bonds with dienes .

Comparison with Similar Compounds

4-Nitro-2-phenyloxazole can be compared with other similar compounds, such as:

    4-Nitro-3-phenylisoxazole: This compound has a similar structure but differs in the position of the nitro group and the type of heterocyclic ring.

    Nitrofurans: These compounds also contain a nitro group and are known for their antibacterial properties.

Properties

IUPAC Name

4-nitro-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-6-14-9(10-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLCMHXXPYOXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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